2-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide
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Overview
Description
2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that features a unique structure combining a benzamide moiety with a morpholine and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves multi-step organic synthesis. One common approach is the condensation reaction, where a benzamide derivative is reacted with a morpholine and thiophene precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(1-(MORPHOLINE-4-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE
- N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE
- N-(1-BENZYLCARBAMOYL-2-THIOPHEN-2-YL-VINYL)-4-METHYL-BENZAMIDE
Uniqueness
2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-methyl-N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H26N2O3S/c1-15-7-5-6-8-16(15)20(25)23-21-19(22(26)24-11-13-27-14-12-24)17-9-3-2-4-10-18(17)28-21/h5-8H,2-4,9-14H2,1H3,(H,23,25) |
InChI Key |
CFMAJUXCNVCFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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